molecular formula C22H20FN3O2S B11162455 4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Cat. No.: B11162455
M. Wt: 409.5 g/mol
InChI Key: MVMDZFCZJKHZFG-UHFFFAOYSA-N
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Description

4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol is a complex organic compound that features a combination of aromatic rings, thiazole, pyrazole, and phenol groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and an organoboron reagent under mild and functional group tolerant conditions .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This may include the use of specific solvents, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous solution or potassium tert-butoxide in an organic solvent.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-ethyl-5-[(4-chlorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol
  • 4-ethyl-5-[(4-bromobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol

Uniqueness

The uniqueness of 4-ethyl-5-[(4-fluorobenzyl)oxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-3-yl]phenol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorobenzyl group, for example, may enhance its binding affinity to certain targets compared to its chlorinated or brominated analogs.

Properties

Molecular Formula

C22H20FN3O2S

Molecular Weight

409.5 g/mol

IUPAC Name

4-ethyl-5-[(4-fluorophenyl)methoxy]-2-[4-(4-methyl-1,3-thiazol-2-yl)-1H-pyrazol-5-yl]phenol

InChI

InChI=1S/C22H20FN3O2S/c1-3-15-8-17(21-18(10-24-26-21)22-25-13(2)12-29-22)19(27)9-20(15)28-11-14-4-6-16(23)7-5-14/h4-10,12,27H,3,11H2,1-2H3,(H,24,26)

InChI Key

MVMDZFCZJKHZFG-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1OCC2=CC=C(C=C2)F)O)C3=C(C=NN3)C4=NC(=CS4)C

Origin of Product

United States

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